molecular formula C8H11ClN2S B13476905 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine

4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine

Cat. No.: B13476905
M. Wt: 202.71 g/mol
InChI Key: HFYUDPXAXDBACD-UHFFFAOYSA-N
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Description

4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 6th position, and a 2-(methylsulfanyl)ethyl group at the 2nd position of the pyrimidine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-6-methyl-2-(methylthio)pyrimidine with ethyl acetoacetate and phosphorus oxychloride. The reaction is typically carried out under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The compound can undergo reduction reactions to modify the pyrimidine ring or the substituents.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are typical oxidizing agents.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Major Products

    Substitution: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include reduced pyrimidine derivatives.

Scientific Research Applications

4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: It serves as a precursor in the synthesis of bioactive compounds, including potential pharmaceuticals.

    Medicine: Research into its derivatives has shown potential antiviral and anticancer activities.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-6-methyl-2-(methylthio)pyrimidine: Similar structure but lacks the 2-(methylsulfanyl)ethyl group.

    4-Chloro-5-methyl-2-(methylthio)pyrimidine: Similar structure with a different substitution pattern.

    4-Methyl-2-(methylthio)pyrimidine: Lacks the chlorine atom and has a different substitution pattern.

Uniqueness

4-Chloro-6-methyl-2-[2-(methylsulfanyl)ethyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorine atom, a methyl group, and a 2-(methylsulfanyl)ethyl group makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C8H11ClN2S

Molecular Weight

202.71 g/mol

IUPAC Name

4-chloro-6-methyl-2-(2-methylsulfanylethyl)pyrimidine

InChI

InChI=1S/C8H11ClN2S/c1-6-5-7(9)11-8(10-6)3-4-12-2/h5H,3-4H2,1-2H3

InChI Key

HFYUDPXAXDBACD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CCSC)Cl

Origin of Product

United States

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